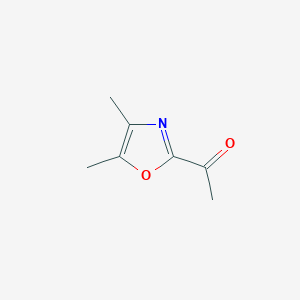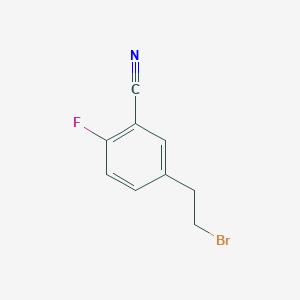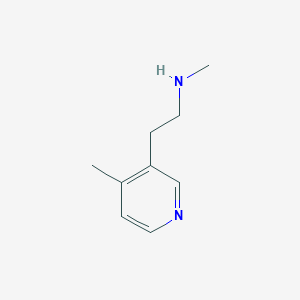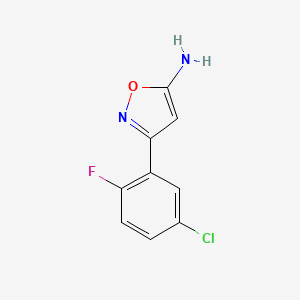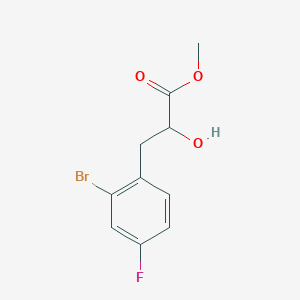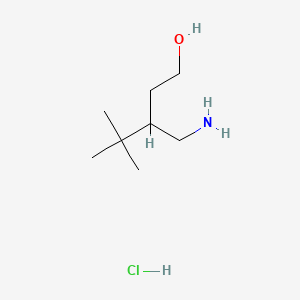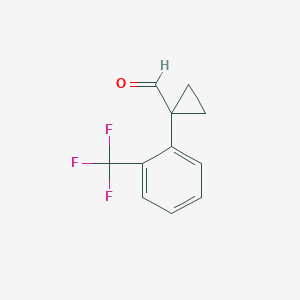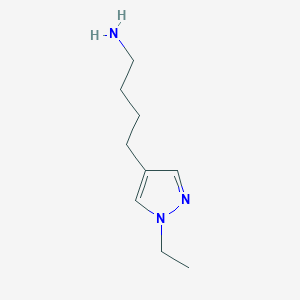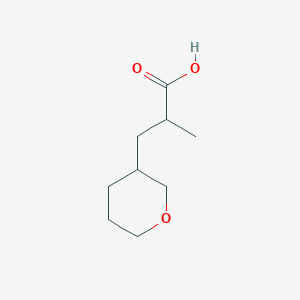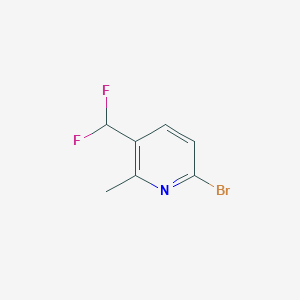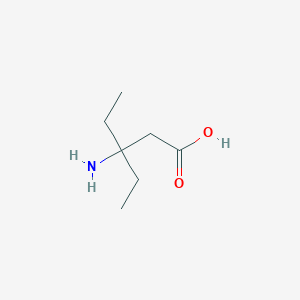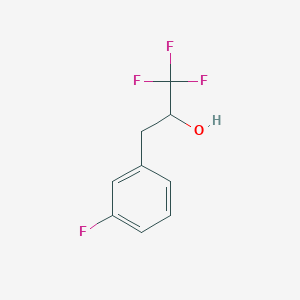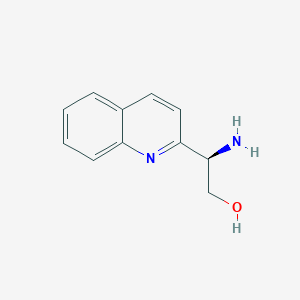
(R)-2-Amino-2-(quinolin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol is a chiral compound that features both an amino group and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the quinoline ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates various biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-aminoquinoline: A simpler analog lacking the ethan-1-ol moiety.
Quinoline-2-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an amino group.
Uniqueness
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a quinoline moiety, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m0/s1 |
InChI 键 |
ZIXRQQSMRXAUAN-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[C@H](CO)N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


